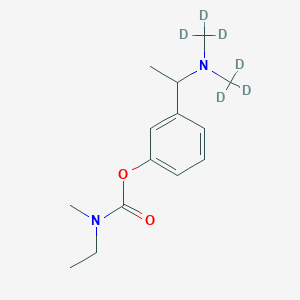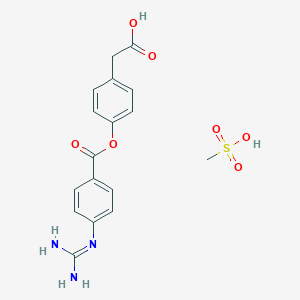
5-氨基-2,4-二氯苯甲酸
描述
Synthesis Analysis
The synthesis of compounds related to 5-Amino-2,4-dichlorobenzoic acid often involves catalytic processes and specific reactions that enable the introduction of amino and chloro groups into the benzoic acid framework. For instance, ruthenium-catalyzed synthesis provides a pathway for incorporating amino groups into triazole scaffolds, showcasing the versatility of similar compounds in chemical synthesis (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds analogous to 5-Amino-2,4-dichlorobenzoic acid, such as those involving hydrogen-bonded structures with 4,5-dichlorophthalic acid, reveals the importance of hydrogen bonding in determining the structural configuration of these compounds. These structures can range from zero-dimensional to multi-dimensional arrays, indicating a complex interplay between molecular geometry and intermolecular forces (Smith et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 5-Amino-2,4-dichlorobenzoic acid derivatives highlight the reactivity of the amino and chloro substituents. These groups can participate in various chemical transformations, including amide formation, esterification, and coupling reactions. The ability to engage in diverse chemical reactions makes these compounds valuable in synthesizing complex organic molecules (Maki et al., 2006).
Physical Properties Analysis
The physical properties of 5-Amino-2,4-dichlorobenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structures of related compounds demonstrate the influence of substituents on the packing and stability of the crystal lattice, affecting their physical properties and applicability in material science and pharmaceutical formulations (Ueda et al., 2014).
科学研究应用
Application 1: Synthesis of Pyrimido Thiazolo Quinoxaline Derivatives
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido thiazolo quinoxaline derivatives .
Application 2: Synthesis of Quinoline-3-carboxylic Acids
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .
Application 3: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application : The synthesis involves a reaction sequence starting with 4-chloro-3,5-difluorobenzonitrile, involving nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The expected outcome is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
Application 4: Synthesis of Polar Acidic Herbicides
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of polar acidic herbicides .
Application 5: Synthesis of Biologically Active Compounds
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of biologically active compounds . These compounds are versatile components of many synthetic biologically active compounds and functional materials .
- Methods of Application : The synthesis involves a reaction sequence starting with 4-chloro-3,5-difluorobenzonitrile, involving nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The expected outcome is the successful synthesis of biologically active compounds .
Application 6: Synthesis of Antibacterials
- Summary of the Application : 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of antibacterials . These antibacterials are synthesized from tetrahalogenated benzoic acid derivatives .
- Methods of Application : The synthesis involves a reaction sequence starting with 4-chloro-3,5-difluorobenzonitrile, involving nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The expected outcome is the successful synthesis of antibacterials .
属性
IUPAC Name |
5-amino-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQAKTJQXQZZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409424 | |
| Record name | 5-amino-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-dichlorobenzoic acid | |
CAS RN |
19861-63-3 | |
| Record name | 5-Amino-2,4-dichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19861-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)



